molecular formula C18H19N5O2 B5850529 N-mesityl-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide

N-mesityl-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide

Cat. No. B5850529
M. Wt: 337.4 g/mol
InChI Key: RVZSSBONHQHVAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-mesityl-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide, commonly known as MTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits. MTA is a tetrazole-based compound that has been synthesized and studied for its biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of MTA is not fully understood, but it is thought to work by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in gene expression and are often overexpressed in cancer cells. By inhibiting HDAC activity, MTA may help to restore normal gene expression and promote cell death in cancer cells.
Biochemical and Physiological Effects:
MTA has been shown to have a variety of biochemical and physiological effects. In addition to its potential therapeutic benefits, MTA has been shown to have anti-inflammatory and antioxidant effects. MTA has also been shown to have a positive effect on glucose metabolism and may be useful in treating diabetes.

Advantages and Limitations for Lab Experiments

MTA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. MTA has also been shown to have low toxicity and is well-tolerated in animal studies. However, there are also some limitations to using MTA in lab experiments. MTA can be expensive to synthesize, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on MTA. One area of interest is in developing MTA-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is in developing MTA-based drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of MTA and its potential therapeutic benefits in various scientific research fields.

Synthesis Methods

MTA can be synthesized through a multistep process that involves the reaction of mesityl oxide with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with chloroacetyl chloride to form the final product, MTA. The synthesis of MTA has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

MTA has been studied for its potential therapeutic benefits in various scientific research fields, including neuroscience, oncology, and immunology. In neuroscience, MTA has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, MTA has been studied for its anti-tumor effects and may be useful in treating various types of cancer. In immunology, MTA has been shown to have immunomodulatory effects and may be useful in treating autoimmune diseases.

properties

IUPAC Name

2-[4-(tetrazol-1-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-8-13(2)18(14(3)9-12)20-17(24)10-25-16-6-4-15(5-7-16)23-11-19-21-22-23/h4-9,11H,10H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZSSBONHQHVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)N3C=NN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(tetrazol-1-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.